(2R)-2-Quinolin-7-ylpropan-1-ol
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Overview
Description
(2R)-2-Quinolin-7-ylpropan-1-ol is a chiral organic compound that features a quinoline ring attached to a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Quinolin-7-ylpropan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available quinoline derivatives.
Grignard Reaction: A Grignard reagent, such as phenylmagnesium bromide, is reacted with the quinoline derivative to introduce the propanol moiety.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques, such as chromatography or enzymatic resolution, to isolate the (2R)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability and cost-effectiveness. Catalytic asymmetric synthesis methods may also be employed to directly produce the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Quinolin-7-ylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Tosyl chloride (TsCl) in the presence of a base can be used to convert the hydroxyl group into a tosylate, which can then undergo nucleophilic substitution.
Major Products
The major products formed from these reactions include quinoline ketones, reduced quinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
(2R)-2-Quinolin-7-ylpropan-1-ol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: Its effects on biological systems are studied to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (2R)-2-Quinolin-7-ylpropan-1-ol exerts its effects involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound may interact with enzymes and receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Quinolin-7-ylpropan-1-ol: The enantiomer of the compound, which may have different biological activities.
Quinoline Derivatives: Compounds with similar quinoline structures but different substituents.
Propanol Derivatives: Compounds with similar propanol moieties but different aromatic rings.
Uniqueness
(2R)-2-Quinolin-7-ylpropan-1-ol is unique due to its specific chiral configuration and the presence of both the quinoline ring and propanol moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
(2R)-2-quinolin-7-ylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-9(8-14)11-5-4-10-3-2-6-13-12(10)7-11/h2-7,9,14H,8H2,1H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQXRQHDCAPDJC-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC2=C(C=CC=N2)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=CC2=C(C=CC=N2)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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